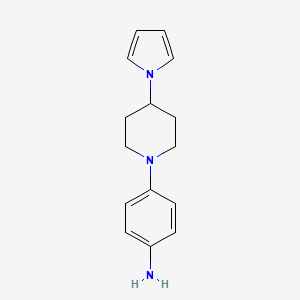

4-(4-Pyrrol-1-ylpiperidin-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-pyrrol-1-ylpiperidin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c16-13-3-5-14(6-4-13)18-11-7-15(8-12-18)17-9-1-2-10-17/h1-6,9-10,15H,7-8,11-12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSYLMNRUDEJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CC=C2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 4 Pyrrol 1 Ylpiperidin 1 Yl Aniline and Its Analogues

Retrosynthetic Analysis and Identification of Key Disconnection Points

Retrosynthetic analysis of 4-(4-pyrrol-1-ylpiperidin-1-yl)aniline reveals several logical disconnection points that guide the synthetic strategy. The target molecule is composed of three main structural units: an aniline (B41778) ring, a piperidine (B6355638) linker, and a pyrrole (B145914) ring.

The primary disconnection points are the C-N bonds linking these three components:

Aniline-Piperidine C-N bond: Disconnecting the bond between the aniline nitrogen and the piperidine C1 position suggests a reaction between a piperidine derivative and an aniline precursor. This is a common strategy, often achieved through nucleophilic aromatic substitution or, more efficiently, through modern cross-coupling reactions.

Piperidine-Pyrrole C-N bond: Disconnecting the bond between the piperidine C4 nitrogen and the pyrrole ring points towards a synthesis involving a 4-aminopiperidine (B84694) derivative and a pyrrole-forming precursor.

Based on these disconnections, a convergent synthesis is often favored. This approach involves the separate synthesis of key intermediates, which are then coupled in the final stages. A plausible retrosynthetic pathway would start with the disconnection of the aniline-piperidine bond, leading to two key fragments: 1-Aryl-4-aminopiperidine and a suitable aniline precursor. Further disconnection of the 1-Aryl-4-aminopiperidine at the pyrrole-piperidine bond yields 4-aminopiperidine and a pyrrole precursor. This step-wise approach allows for modularity in the synthesis, enabling the creation of various analogues by simply changing one of the building blocks.

A common synthetic route therefore involves:

First, constructing a substituted 4-aminopiperidine core.

Second, forming the pyrrole ring onto the 4-amino group.

Third, attaching the aniline moiety to the piperidine nitrogen.

Alternatively, the aniline can be introduced first, followed by the pyrrole formation. The choice of sequence often depends on the stability of intermediates and the compatibility of functional groups.

Multi-Step Synthetic Pathways for Core Construction

The construction of the target molecule's scaffold relies on the sequential or convergent assembly of its three key heterocyclic and aromatic components.

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods exist for its synthesis. chemistryviews.orgacs.org For the specific case of this compound, the synthesis often starts with a pre-formed piperidine derivative, such as 4-piperidone.

Key strategies for forming the substituted piperidine core include:

Reductive Amination: This is one of the most common methods for producing substituted piperidines. nih.govresearchgate.netmdpi.com The process typically starts with a piperidone derivative, such as N-benzyl-4-piperidone or 1-Boc-4-piperidone. This ketone undergoes reductive amination with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield a 4-aminopiperidine derivative. mdpi.comchemicalbook.com The choice of protecting group on the piperidine nitrogen (e.g., Boc, Cbz, or benzyl) is crucial for controlling reactivity in subsequent steps.

From Pyridine (B92270) Derivatives: Substituted pyridines can serve as precursors to piperidines through catalytic hydrogenation. chemistryviews.orgnih.gov More advanced methods involve a ring-opening and ring-closing approach via Zincke imine intermediates to generate N-(hetero)arylpiperidines. acs.orgnih.govchemrxiv.org This can be a one-pot process using anilines as nucleophiles. chemistryviews.org

Cyclization Reactions: Acyclic precursors can be cyclized to form the piperidine ring. For instance, the Dieckmann condensation of diesters derived from the addition of a primary amine to two equivalents of an acrylate (B77674) ester can produce 4-piperidones after hydrolysis and decarboxylation. dtic.mil Another approach is the reductive cyclization of δ-aminoamides or related compounds. nih.gov

A typical sequence for obtaining a key intermediate might involve the reductive amination of 1-Boc-4-piperidone with ammonia (B1221849) or a protected amine, followed by further functionalization. chemicalbook.com

Once a 4-aminopiperidine intermediate is secured, the next step is the introduction of the pyrrole ring. The most prevalent and historically significant method for this transformation is the Paal-Knorr pyrrole synthesis. organic-chemistry.orgalfa-chemistry.comwikipedia.org

Paal-Knorr Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgdrugfuture.com For the synthesis of the N-substituted pyrrole in the target molecule, the primary amine is the 4-amino group of the piperidine intermediate. The typical 1,4-dicarbonyl precursor used is 2,5-dimethoxytetrahydrofuran (B146720) or succinaldehyde. The reaction is generally catalyzed by an acid, such as acetic acid or p-toluenesulfonic acid, and proceeds by forming a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org The reaction conditions are typically mild, though they can require heat. alfa-chemistry.comwikipedia.org

Clauson-Kaas Reaction: This is a variation of the Paal-Knorr synthesis that specifically uses 2,5-dialkoxytetrahydrofurans as the 1,4-dicarbonyl surrogate. beilstein-journals.orgnih.govbeilstein-journals.org The reaction with a primary amine, catalyzed by an acid, provides the N-substituted pyrrole. nih.govnih.gov A variety of catalysts, including Brønsted acids, Lewis acids (like MgI₂ etherate), and metal catalysts (such as copper or iron salts), have been developed to improve yields and broaden the scope of the reaction. beilstein-journals.orgnih.gov

The general reaction is shown below:

4-Aminopiperidine derivative + 2,5-Dimethoxytetrahydrofuran --(Acid Catalyst)--> 4-(Pyrrol-1-yl)piperidine derivative

This reaction is highly efficient for creating the desired pyrrole-piperidine linkage.

Nucleophilic Aromatic Substitution (SₙAr): A classic method involves the reaction of a piperidine with an activated aryl halide, such as 4-fluoronitrobenzene. The electron-withdrawing nitro group facilitates the displacement of the halide by the nucleophilic piperidine nitrogen. The resulting nitro-substituted compound is then reduced to the corresponding aniline, typically using reagents like tin(II) chloride (SnCl₂), catalytic hydrogenation (e.g., H₂/Pd-C), or sodium dithionite. A synthesis of 1-(4-nitrophenyl)piperidine (B1293623) has been reported using 4-chloropyridine (B1293800) hydrochloride and 4-(4-nitrophenyl)piperidine, followed by reduction. prepchem.com

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction has become a preferred method for forming C-N bonds. wikipedia.orgopenochem.orgorganic-chemistry.org It allows for the coupling of a piperidine with a wide range of aryl halides (chlorides, bromides, iodides) or triflates under relatively mild conditions. wikipedia.orgrsc.org The reaction employs a palladium catalyst and a suitable phosphine (B1218219) ligand. This method offers excellent functional group tolerance and generally provides higher yields than traditional SₙAr reactions, making it highly valuable for synthesizing diverse aniline analogues. acs.org

A representative scheme for introducing the aniline group is the coupling of a 4-(pyrrol-1-yl)piperidine intermediate with a protected aniline precursor, such as 4-bromoaniline (B143363) or 1-bromo-4-nitrobenzene, using Buchwald-Hartwig conditions. If a nitro-containing aryl halide is used, a subsequent reduction step is necessary to reveal the aniline functional group.

Advanced Catalytic Methodologies in Chemical Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogues benefits significantly from such advancements, particularly in the formation of C-C and C-N bonds.

While the Buchwald-Hartwig amination is paramount for C-N bond formation, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating C-C bonds, which is particularly relevant for synthesizing analogues of the target molecule. nih.gov For instance, if one wanted to create an analogue where the aniline ring is substituted with another aryl or heteroaryl group, the Suzuki-Miyaura reaction would be the method of choice.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.gov

Key Features of Suzuki-Miyaura Coupling:

Catalyst System: The reaction is catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor. The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) often providing superior results, especially for challenging substrates like aryl chlorides. nih.gov

Reactants: The coupling partners are typically an aryl or heteroaryl halide/triflate and an aryl or heteroaryl boronic acid/ester.

Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required to activate the organoboron species for transmetalation. nih.gov

Application in Analogue Synthesis: To synthesize an analogue of this compound, one could envision a strategy where a bromo-substituted aniline core is first incorporated into the piperidine structure. This bromo-substituted intermediate could then undergo a Suzuki-Miyaura reaction with a variety of aryl or heteroaryl boronic acids to generate a library of diverse analogues. This late-stage functionalization is a powerful tool in medicinal chemistry for exploring structure-activity relationships. The reaction is known for its high functional group tolerance, making it compatible with the existing pyrrole and piperidine moieties. acs.orgrsc.org

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Bond Formed | Reference |

| Reductive Amination | 1-Boc-4-piperidone | Ammonia/Amine | NaBH(OAc)₃ | C-N | chemicalbook.com |

| Paal-Knorr Synthesis | 4-Aminopiperidine deriv. | 2,5-Dimethoxytetrahydrofuran | Acetic Acid | C-N (Pyrrole) | organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig Amination | 4-(Pyrrol-1-yl)piperidine | 4-Bromoaniline | Pd catalyst, Phosphine ligand, Base | C(aryl)-N(piperidine) | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid | Aryl Halide | Pd catalyst, Phosphine ligand, Base | C(aryl)-C(aryl) | nih.gov |

| Interactive Table: Summary of Key Synthetic Reactions |

Copper-Catalyzed Cyclization and Functionalization Strategies

Copper catalysis offers a versatile and cost-effective platform for the synthesis of nitrogen heterocycles like pyrrolidines and piperidines. These methods often proceed via intramolecular C-H amination or alkene functionalization, providing direct routes to the desired ring systems.

Recent research has demonstrated the efficacy of copper(II)-promoted intramolecular aminooxygenation of alkenes for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov This method can be tuned to favor specific stereoisomers; for example, α-substituted 4-pentenyl sulfonamides yield 2,5-cis-pyrrolidines with high diastereoselectivity, while γ-substituted substrates give 2,3-trans pyrrolidine (B122466) adducts. nih.gov A key advantage of this copper-promoted reaction is that it does not require additional coordinating groups on the substrate to achieve high selectivity. nih.gov

Another powerful approach involves the intramolecular C-H amination of N-halide amides using copper complexes with tris(pyrazolyl)borate (Tpˣ) ligands. nih.govacs.org This strategy has been successfully applied to the synthesis of both pyrrolidines and piperidines from N-fluoride amides, which is noteworthy as many systems are limited to five-membered ring formation. nih.govacs.org The mechanism is dependent on the copper catalyst and cannot be replicated by simple Lewis acids, highlighting the unique role of the metal center in cleaving the N–F and C–H bonds. nih.govacs.org

Furthermore, copper(II) triflate has been shown to catalyze the inter/intramolecular aminoarylation of γ-aminoalkenes with diaryliodonium triflates. acs.org This reaction proceeds smoothly to form highly substituted pyrrolidines with excellent regioselectivity, generally avoiding the formation of the corresponding six-membered piperidine rings through a competing 6-endo-trig cyclization. acs.org The process is also stereospecific, with diastereoisomeric alkenes yielding diastereomeric products. acs.org

These copper-catalyzed methods represent robust strategies for constructing the pyrrolidine and piperidine cores found in complex molecules like this compound.

Table 1: Overview of Copper-Catalyzed Cyclization Reactions

| Reaction Type | Catalyst System | Substrate Type | Product | Key Features | Citations |

|---|---|---|---|---|---|

| Intramolecular Aminooxygenation | Copper(II) salts with bisoxazoline ligands | Alkenyl sulfonamides | Disubstituted pyrrolidines | High diastereoselectivity for 2,5-cis products. | nih.gov |

| Intramolecular C-H Amination | [TpˣCuL] complexes (e.g., Tpⁱᴾʳ²) | N-fluoride amides | Pyrrolidines and Piperidines | Effective for both 5- and 6-membered rings; high yields. | nih.govacs.org |

| Inter/Intramolecular Aminoarylation | Copper(II) triflate | γ-Aminoalkenes and diaryliodonium triflates | Substituted pyrrolidines | High regioselectivity; stereospecific cyclization. | acs.org |

Application of Rhodium and Iridium Catalysis in Piperidine Ring Formation and Modification

Rhodium (Rh) and iridium (Ir) complexes are powerful catalysts for the synthesis and functionalization of piperidine rings, offering high levels of control over selectivity and reactivity. mdpi.com

A prominent strategy involves the asymmetric hydrogenation of pyridine derivatives. mdpi.com For instance, rhodium(I) complexes have been used with pinacol (B44631) borane (B79455) for the highly diastereoselective dearomatization and hydrogenation of fluoropyridines to produce all-cis-fluorinated piperidines. mdpi.com Rhodium catalysts have also proven effective in the synthesis of 3-substituted piperidines under mild conditions. mdpi.com Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is a viable route to chiral piperidines. mdpi.com

Iridium catalysis is also central to the N-heterocyclization of primary amines with diols, a method that forms five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.orgorganic-chemistry.org A chiral amine-derived iridacycle complex can catalyze a "borrowing hydrogen" annulation, providing enantioenriched pyrrolidines and other N-heterocycles from racemic diols and primary amines. organic-chemistry.org Another iridium-catalyzed cyclocondensation between amino alcohols and aldehydes furnishes 3,4-disubstituted piperidines with high enantiospecificity and diastereoselectivity. nih.gov This modular approach benefits from broad functional group tolerance. nih.gov

Rhodium catalysis has been utilized in the synthesis of piperidin-4-one derivatives through an α-imino rhodium carbene-initiated cascade reaction. acs.org This process involves a 1,2-aryl/alkyl migration and annulation sequence that is highly efficient and demonstrates excellent selectivity. acs.org Additionally, rhodium(I)-catalyzed cycloisomerization of 1,7-ene-dienes presents another pathway to piperidine structures. mdpi.com

The development of planar chiral rhodium and iridium cyclopentadienyl (B1206354) (Cpˣ) complexes has further expanded the toolkit for asymmetric C-H functionalization, enabling streamlined access to highly selective catalysts for creating complex chiral molecules. nih.gov

Table 2: Rhodium and Iridium-Catalyzed Reactions for Piperidine Synthesis

| Reaction Type | Catalyst System | Substrate Type | Product | Key Features | Citations |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium(I) complex / pinacol borane | Fluoropyridines | All-cis-fluorinated piperidines | High diastereoselectivity. | mdpi.com |

| Cyclocondensation | Iridium complex | Amino alcohols and aldehydes | 3,4-Disubstituted piperidines | High enantiospecificity and diastereoselectivity. | nih.gov |

| Migration/Annulation Cascade | Rhodium(II) acetate | α-Imino diazo compounds | Piperidin-4-one derivatives | High efficiency and selectivity. | acs.org |

| N-Heterocyclization | Cp*Ir complex | Primary amines and diols | Cyclic amines (including piperidines) | Good to excellent yields. | organic-chemistry.orgorganic-chemistry.org |

Stereoselective Synthesis and Enantiomeric Resolution of Piperidine Scaffolds

Achieving stereochemical control is a central challenge in the synthesis of substituted piperidines, as the spatial arrangement of substituents significantly impacts biological activity. nih.govrsc.org Several advanced strategies have been developed to address this, enabling the stereoselective synthesis of piperidine scaffolds.

One powerful approach is the use of gold-catalyzed cyclization. A one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization of N-homopropargyl amides, followed by chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This method exhibits broad substrate scope and excellent diastereoselectivity in the ring-forming step. nih.gov Since the homopropargylic amine precursors can be prepared with high enantiomeric excess from chiral sulfinyl imines, this modular {[2+3]+1} approach provides an ideal solution for the enantioselective synthesis of diverse piperidine derivatives. nih.gov

Oxidative carbon-hydrogen bond functionalization offers another route to stereocontrolled piperidine synthesis. N-vinyl amides containing pendent π-nucleophiles react almost instantaneously with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) at room temperature to form piperidine structures with good to excellent efficiency and stereocontrol. rsc.org

Copper-promoted reactions also provide avenues for stereoselectivity. The intramolecular aminooxygenation of alkenes using copper(II) can be highly diastereoselective, yielding 2,5-cis-disubstituted pyrrolidines with excellent selectivity (dr >20:1). nih.gov While this example focuses on pyrrolidines, the principles of using metal catalysis to guide stereochemical outcomes are broadly applicable to related heterocycles like piperidines.

Furthermore, ring-expansion strategies can afford stereocontrolled products. A process involving oxidative ring cleavage of substituted indenes or cyclopentenes to form diformyl intermediates, followed by cyclization via double reductive amination with chiral primary amines, yields tetrahydroisoquinoline and piperidine scaffolds with controlled stereochemistry. nih.gov

Table 3: Methods for Stereoselective Piperidine Synthesis

| Method | Catalyst/Reagent | Precursor Type | Key Outcome | Citations |

|---|---|---|---|---|

| Gold-Catalyzed Cyclization | Gold catalyst / Catecholborane | N-homopropargyl amides | Excellent diastereoselectivity for piperidin-4-ols. | nih.gov |

| Oxidative C-H Functionalization | DDQ | N-vinyl amides with π-nucleophiles | Good to excellent stereocontrol in piperidine formation. | rsc.org |

| Ring Opening/Closing Protocol | OsO₄/NaIO₄, then chiral amine | Substituted cyclopentenes | Diastereoselective formation of piperidine scaffolds. | nih.gov |

Exploration of Novel Reaction Pathways and Domino Sequences for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and rapidly build molecular complexity, chemists increasingly turn to domino (or cascade) reactions. nih.gov These processes involve multiple bond-forming events in a single sequence without isolating intermediates or changing reaction conditions. nih.gov Such strategies are highly valuable for constructing complex heterocyclic frameworks like the piperidine core.

A notable example is a domino reduction-cyclization reaction used to prepare 6-substituted pipecolates. whiterose.ac.uk This sequence begins with a highly selective cross-metathesis reaction, followed by a hydrogenation step that simultaneously reduces a double bond, deprotects an amine, and triggers cyclization to furnish the piperidine ring. whiterose.ac.uk

Another powerful domino strategy combines redox isomerization with cyclization. A ruthenium-catalyzed domino reaction of linear aminopropargyl alcohols provides a single-step, atom-economical route to nitrogen heterocycles with broad functional group tolerance. organic-chemistry.org Similarly, tandem reactions combining cross metathesis with an intramolecular aza-Michael reaction have been promoted by Hoveyda-Grubbs catalysts in conjunction with a Lewis acid to produce piperidine derivatives. organic-chemistry.org

Gold catalysis has also enabled a highly flexible and diastereoselective [5+1] cycloaddition approach to piperidines. nih.gov This one-pot sequence involves a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, demonstrating the power of sequencing multiple distinct transformations in a single vessel. nih.gov

Comprehensive Spectroscopic and Structural Elucidation of 4 4 Pyrrol 1 Ylpiperidin 1 Yl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For 4-(4-pyrrol-1-ylpiperidin-1-yl)aniline, the spectrum can be divided into three main regions corresponding to the aniline (B41778), piperidine (B6355638), and pyrrole (B145914) protons.

Aniline Moiety: The aniline ring typically displays two sets of doublets in the aromatic region (approx. 6.5-7.5 ppm). The protons ortho to the amino group (H-2' and H-6') are expected to be upfield due to the electron-donating effect of the nitrogen, while the protons ortho to the piperidine substituent (H-3' and H-5') would appear slightly downfield. The presence of the primary amine (-NH₂) would give rise to a broad singlet, the chemical shift of which can be solvent-dependent. In related aniline derivatives, aromatic protons appear in distinct, predictable patterns. researchgate.net

Piperidine Moiety: The piperidine ring protons would exhibit complex signals in the aliphatic region (approx. 1.5-4.0 ppm). The methine proton at the C-4 position, bonded to both a nitrogen and the pyrrole ring, would be the most downfield of the piperidine protons. The four axial and four equatorial protons on the piperidine ring would likely appear as overlapping multiplets. Protons on carbons adjacent to the nitrogen (C-2 and C-6) are typically shifted downfield compared to those further away (C-3 and C-5).

Pyrrole Moiety: The pyrrole ring protons are characteristic. Due to the aromatic nature of the ring, their signals appear in the aromatic region. The α-protons (adjacent to the nitrogen) are deshielded and appear at a lower field (approx. 6.8 ppm) compared to the β-protons (approx. 6.3 ppm). rsc.org These typically appear as triplets due to coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aniline -NH₂ | Variable (e.g., 3.5-4.5) | Broad Singlet | Solvent dependent |

| Aniline H-2', H-6' | ~6.6 - 6.8 | Doublet | Ortho to piperidine |

| Aniline H-3', H-5' | ~6.8 - 7.0 | Doublet | Ortho to -NH₂ |

| Pyrrole α-H | ~6.8 | Triplet | Adjacent to N |

| Pyrrole β-H | ~6.3 | Triplet | |

| Piperidine H-4 | ~3.5 - 4.0 | Multiplet | Methine proton |

| Piperidine H-2, H-6 (eq, ax) | ~3.0 - 3.5 | Multiplets | Adjacent to aniline N |

| Piperidine H-3, H-5 (eq, ax) | ~1.8 - 2.2 | Multiplets |

¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

Aniline Moiety: Four signals are expected for the aniline ring. The carbon attached to the amino group (C-4') would be shielded, appearing upfield around 140-145 ppm. The carbon attached to the piperidine nitrogen (C-1') would also be in the aromatic region. The remaining carbons (C-2'/C-6' and C-3'/C-5') would appear between 115 and 130 ppm. For comparison, in 2-(1H-pyrrol-1-yl)aniline, the carbon attached to the amine is at ~142 ppm. rsc.org

Piperidine Moiety: Three distinct signals are expected due to the molecule's symmetry: C-4, C-2/C-6, and C-3/C-5. The C-4 carbon, attached to the pyrrole's nitrogen, would be around 50-60 ppm. The C-2/C-6 carbons, adjacent to the aniline nitrogen, would be slightly more downfield than the C-3/C-5 carbons.

Pyrrole Moiety: Two signals are expected for the pyrrole ring: one for the α-carbons and one for the β-carbons. The α-carbons typically resonate around 120-125 ppm, while the β-carbons are found further upfield at approximately 109-110 ppm. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Aniline C-4' (-NH₂) | ~142 - 145 | Shielded by -NH₂ |

| Aniline C-1' | ~148 - 152 | Attached to piperidine |

| Aniline C-2'/C-6' | ~118 - 122 | |

| Aniline C-3'/C-5' | ~125 - 129 | |

| Pyrrole α-C | ~121 | |

| Pyrrole β-C | ~109 | |

| Piperidine C-4 | ~55 - 60 | Attached to pyrrole N |

| Piperidine C-2/C-6 | ~50 - 55 | Attached to aniline N |

| Piperidine C-3/C-5 | ~30 - 35 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would confirm the connectivity within the aniline ring (between adjacent ortho and meta protons), the piperidine ring (e.g., H-2 coupling with H-3), and the pyrrole ring (α-H coupling with β-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal by linking it to its attached proton(s), for example, linking the pyrrole α-H signal to the pyrrole α-C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity between the different rings. Key HMBC correlations would include:

Correlation between the piperidine H-4 proton and the pyrrole α-carbons.

Correlation between the piperidine H-2/H-6 protons and the aniline C-1' and C-2'/C-6' carbons.

Correlation between the aniline H-2'/H-6' protons and the piperidine C-2/C-6 carbons.

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) yields information about molecules in a fixed, crystalline state. For a compound like this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), which can be critical in materials science and pharmaceutical development. It can distinguish between different packing arrangements and identify non-equivalent molecules within the crystal lattice, which would appear as a single average in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would show several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) of the aniline group would exhibit two characteristic sharp bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the aniline and pyrrole rings would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹).

C=C Stretching: Aromatic carbon-carbon double bond stretching from both rings would produce several peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations from the aniline, piperidine, and pyrrole moieties would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Piperidine Ring | C-H Stretch | 2850 - 2950 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Aniline/Piperidine/Pyrrole | C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₁₅H₁₉N₃), the expected exact mass can be calculated for the protonated molecule [M+H]⁺. The mass spectrum would show a prominent molecular ion peak corresponding to this mass.

The fragmentation pattern in MS provides structural clues. Plausible fragmentation pathways would include:

Cleavage of the bond between the piperidine nitrogen and the aniline ring, yielding a fragment corresponding to the aniline ion and a fragment for the 4-pyrrol-1-ylpiperidine cation.

Fragmentation of the piperidine ring itself through various ring-opening mechanisms.

Loss of the pyrrole ring from the piperidine C-4 position.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, complementing the data obtained from NMR and IR spectroscopy. For instance, HRMS analysis of related pyrrole-aniline structures provides definitive elemental composition, confirming their synthesis. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound derivatives, UV-Vis spectra typically reveal intense absorption bands in the 200-400 nm range, which are characteristic of π → π* and n → π* electronic transitions.

The electronic spectrum of a molecule is intrinsically linked to its chromophoric system. In the case of pyrrole-containing compounds, absorption bands can be attributed to the π → π* transition within the C=C chromophore. For instance, pyrrole itself exhibits absorption bands at approximately 250 nm and 287 nm. researchgate.net The presence of an aniline moiety introduces additional transitions and can lead to a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system. This is further influenced by the non-coplanar arrangement of the pyrrole and phenyl rings.

Studies on related derivatives, such as 4-(pyrrol-1-yl)pyridine, have shown that the electronic absorption spectra are sensitive to the molecular environment. A notable characteristic is the observation of a bathochromic shift with increasing solvent polarity, which is indicative of a more polar excited state compared to the ground state. nih.gov For example, aqueous solutions of 4-(2,5-dimethyl-pyrrol-1-yl)pyridine show a broad band maximum at 446 nm, while the parent 4-(pyrrol-1-yl)pyridine system has an absorbance maximum at 463 nm. nih.gov The molar absorptivity (ε) for derivatives like 4-(2,4-dimethyl-pyrrol-1-yl)pyridine has been determined to be in the order of 167 M⁻¹cm⁻¹. nih.gov The appearance of an absorbance tail at longer wavelengths in the UV-Vis spectra of these systems can be indicative of molecular aggregation and light scattering phenomena in solution. nih.gov

The electronic transitions in these types of molecules are complex and can be influenced by the substitution pattern on both the pyrrole and aniline rings. The amino group in the aniline moiety acts as a strong auxochrome, significantly enhancing the intensity and wavelength of the absorption bands.

Table 1: UV-Vis Spectroscopic Data for 4-(Pyrrol-1-yl)pyridine Derivatives in Aqueous Solution

| Compound | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 4-(Pyrrol-1-yl)pyridine | 463 | Not Reported |

| 4-(2,5-Dimethyl-pyrrol-1-yl)pyridine | 446 | Not Reported |

| 4-(2,4-Dimethyl-pyrrol-1-yl)pyridine | Not Reported | 167 |

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure and Crystal Packing

For instance, the crystal structure of alectinib, which contains a morpholin-4-yl)piperidin-1-yl moiety, reveals that the piperidine ring typically adopts a stable chair conformation. mdpi.com Similarly, in other piperidine derivatives, the chair conformation is a recurring structural motif. nih.gov In the crystal structure of 4-(chloromethyl)phenylmethanone, the piperidinol ring adopts a chair conformation, with the mean plane of the piperidine ring being inclined to the benzene (B151609) ring. nih.gov

The relative orientation of the pyrrole and aniline rings is a critical structural parameter. In related structures, such as 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole, the two pyrrole rings are twisted with respect to each other. scispace.com A similar twisted conformation is expected between the pyrrole and phenyl rings in this compound due to steric hindrance.

The crystal packing of such molecules is often dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions. In the crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate, molecules are linked into chains via hydrogen bonds. researchgate.net The presence of the aniline NH₂ group and the pyrrole N-H group (if unsubstituted) in the target molecule provides sites for hydrogen bond donation, while the nitrogen atoms of the piperidine and pyrrole rings can act as hydrogen bond acceptors. These interactions, along with π-π stacking of the aromatic rings, would play a crucial role in the formation of a stable three-dimensional supramolecular architecture.

The crystallographic parameters of a related indole (B1671886) derivative, 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govnih.govmdpi.comtriazolo[4',3':2,3]pyridazino[4,5-b]indole, which crystallized in the triclinic system with space group P-1, provide an example of the type of crystal system that could be expected for complex heterocyclic molecules. mdpi.com

Table 2: Representative Crystallographic Data for Related Heterocyclic Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole Hydrochloride | Monoclinic | P2₁/n | Piperidine ring in chair conformation | mdpi.com |

| 4-(Chloromethyl)phenylmethanone | - | - | Piperidinol ring in chair conformation | nih.gov |

| 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline Monohydrate | Monoclinic | C2/c | Piperazine (B1678402) ring in chair conformation; molecules linked by hydrogen bonds | researchgate.net |

| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govnih.govmdpi.comtriazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | - | mdpi.com |

Theoretical and Computational Chemistry Investigations of 4 4 Pyrrol 1 Ylpiperidin 1 Yl Aniline Systems

Density Functional Theory (DFT) Calculations for Ground State Geometries, Electronic Structure, and Energetics

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the molecular structure and electronic properties of organic molecules. For 4-(4-Pyrrol-1-ylpiperidin-1-yl)aniline, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be utilized to determine its most stable three-dimensional arrangement. These calculations would provide optimized bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would focus on the distribution of electron density and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In related aniline (B41778) derivatives, the HOMO is often localized on the aniline ring and the nitrogen atom, while the LUMO is distributed across the aromatic system. Similar characteristics would be expected for this compound.

Energetic properties, including the total electronic energy, enthalpy, and Gibbs free energy, would also be calculated. These values are fundamental for comparing the relative stabilities of different conformations and for studying potential chemical reactions involving the molecule.

Conformational Analysis and Exploration of Energy Landscapes

The conformational flexibility of this compound arises from the rotation around several single bonds, particularly the C-N bonds connecting the aniline, piperidine (B6355638), and pyrrole (B145914) rings. A detailed conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface (PES).

Prediction of Spectroscopic Parameters to Corroborate Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic parameters that are invaluable for interpreting experimental data.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations, performed at the same level of theory as the geometry optimization, help in assigning the observed absorption bands to specific molecular vibrations, such as N-H stretching of the aniline group, C-N stretching, and aromatic C-H bending modes. For example, the N-H stretching vibrations in aniline derivatives are typically observed in the region of 3300-3500 cm-1.

Theoretical Studies of Reaction Mechanisms, Transition States, and Reaction Pathways

Theoretical methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, computational studies could investigate various potential reactions, such as electrophilic substitution on the aniline or pyrrole rings, or nucleophilic reactions involving the aniline nitrogen.

By mapping the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. For example, the synthesis of related pyrrolo-quinoxalines from 2-(1H-pyrrol-1-yl)anilines has been studied, and theoretical calculations could be employed to understand the mechanism of similar cyclization reactions involving the title compound. rsc.org

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule.

For this compound, the MEP surface would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atoms, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) would be associated with the hydrogen atoms, particularly the N-H protons of the aniline group, making them sites for nucleophilic interaction. This analysis provides a qualitative prediction of how the molecule will interact with other reagents and biological macromolecules.

Investigation of Electronic Properties relevant to Photophysical Phenomena (e.g., Nonlinear Optical (NLO) Properties)

The interaction of molecules with light can lead to a range of photophysical phenomena, including nonlinear optical (NLO) effects. The NLO properties of organic molecules are of great interest for applications in optoelectronics and photonics.

Theoretical calculations can predict the NLO properties of this compound by determining its molecular polarizability (α) and hyperpolarizabilities (β, γ). These properties are related to the molecule's response to an applied electric field, such as that from a laser. Molecules with large NLO responses often feature a donor-π-acceptor (D-π-A) architecture. In the title compound, the aniline group can act as an electron donor, and the pyrrole-piperidine moiety can be tailored to influence the electronic properties. Computational studies on similar pyrrole-based systems have shown that structural modifications can significantly impact their NLO response. nih.gov The calculated hyperpolarizability values would indicate the potential of this compound for NLO applications.

Chemical Derivatization and Structure Activity/property Relationships Sar/spr Within 4 4 Pyrrol 1 Ylpiperidin 1 Yl Aniline Frameworks

Design Principles for the Synthesis of Analogues and Derivatives

The design of analogues and derivatives of 4-(4-pyrrol-1-ylpiperidin-1-yl)aniline is guided by established principles in medicinal and materials chemistry. A primary approach is the concept of molecular hybridization, where distinct pharmacophoric or functional units are combined to create novel chemical entities with potentially enhanced or new properties. In this context, the pyrrole (B145914), piperidine (B6355638), and aniline (B41778) moieties can each be considered as individual modules that can be systematically altered. For instance, a hybrid drug design approach might involve combining the this compound scaffold with other known active fragments to explore new chemical space. chemimpex.comnih.gov

Another key design principle is the strategic use of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to modulate the compound's physicochemical and pharmacokinetic characteristics without drastically altering its core structure. For example, replacing a hydrogen atom with a fluorine atom on the aniline ring can significantly impact metabolic stability and binding interactions. rsc.org

Furthermore, the "message-address" concept can be adapted to the design of new derivatives. This principle suggests that a molecule can be dissected into a "message" component, responsible for the primary activity, and an "address" component, which modulates affinity and selectivity for a specific target. By systematically modifying each part of the this compound framework, it is possible to fine-tune its properties.

Systematic Structural Modifications on the Pyrrole, Piperidine, and Aniline Moieties

Systematic structural modifications of the this compound scaffold are crucial for a thorough exploration of its chemical potential. These modifications can be categorized based on the specific moiety being altered.

Pyrrole Moiety: The pyrrole ring offers several positions for substitution. The Paal-Knorr synthesis, a classical method for pyrrole formation, can be adapted to introduce substituents at the 2, 3, 4, and 5-positions by using appropriately substituted 1,4-dicarbonyl compounds. researchgate.netnih.gov For example, using 3-methyl-2,5-hexanedione in the reaction with the parent amine would yield a dimethylated pyrrole ring. Furthermore, electrophilic substitution reactions, such as Vilsmeier-Haack formylation or Friedel-Crafts acylation, can introduce functional groups onto the pyrrole ring, although the regioselectivity would need to be carefully controlled.

Aniline Moiety: The aniline ring is amenable to a wide range of modifications. Electrophilic aromatic substitution reactions can introduce various substituents, such as halogens, alkyl groups, or nitro groups, at the ortho and meta positions relative to the amino group. The amino group itself can be acylated, alkylated, or used as a handle for further derivatization, for instance, through the formation of amides or sulfonamides. researchgate.net Derivatization of the aniline amine can also be used to improve detection in analytical techniques like supercritical fluid chromatography-mass spectrometry. nih.gov

The following table summarizes potential modifications to the this compound scaffold:

| Moiety | Position of Modification | Type of Modification | Potential Reagents/Reactions |

| Pyrrole | 2,5-positions | Alkylation | Substituted 1,4-dicarbonyls in Paal-Knorr synthesis |

| 2-position | Formylation | Vilsmeier-Haack reaction (POCl₃, DMF) | |

| 2-position | Acylation | Friedel-Crafts acylation (Acid chloride, Lewis acid) | |

| Piperidine | 4-position | Alkylation | Use of 4-substituted piperidine precursors |

| Ring | Ring Expansion/Contraction | Multi-step synthetic routes | |

| Ring | Replacement with other heterocycles | e.g., Piperazine (B1678402), Pyrrolidine (B122466) | |

| Aniline | ortho/meta to amine | Halogenation | NBS, NCS, etc. |

| ortho/meta to amine | Nitration | HNO₃, H₂SO₄ | |

| para-amino group | Acylation | Acyl chlorides, anhydrides | |

| para-amino group | Sulfonylation | Sulfonyl chlorides |

Correlations between Molecular Structure and Chemical Reactivity Profiles

The chemical reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. The electron-donating nature of the amino group on the aniline ring activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho positions. Conversely, the pyrrole ring, while also electron-rich, can undergo electrophilic substitution, with a preference for the α-positions (2 and 5).

The basicity of the molecule is influenced by the nitrogen atoms in the piperidine and aniline moieties. The piperidine nitrogen is generally more basic than the aniline nitrogen due to the sp³ hybridization and lack of resonance delocalization of the lone pair into an aromatic system. Substituents on any of the three rings can modulate this basicity. For example, electron-withdrawing groups on the aniline ring will decrease the basicity of the aniline nitrogen.

Exploration of Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions

Achieving selectivity in the derivatization of a multifunctional molecule like this compound is a key chemical challenge.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in an acylation reaction using one equivalent of an acylating agent, the more nucleophilic piperidine nitrogen would be expected to react preferentially over the less nucleophilic aniline nitrogen. Similarly, the choice of reaction conditions is critical. For instance, the reduction of a nitro-substituted aniline derivative can be achieved chemoselectively in the presence of the pyrrole ring using specific reducing agents.

Regioselectivity: This is crucial in reactions involving the aromatic rings. As mentioned, electrophilic substitution on the aniline ring is directed to the ortho positions. For the pyrrole ring, substitution typically occurs at the α-positions. The use of protecting groups or directing groups can be employed to alter this inherent regioselectivity. For example, a bulky substituent on the aniline nitrogen could sterically hinder reaction at the ortho positions, potentially favoring reaction at the meta position or on the pyrrole ring. The regioselective synthesis of related heterocyclic systems, such as pyrazoles, often depends on the solvent and catalyst used. organic-chemistry.org

Stereoselectivity: If chiral centers are introduced, for example, by substitution on the piperidine ring, the control of stereochemistry becomes important. This can be achieved by using chiral starting materials, chiral catalysts, or by separation of diastereomers. The stereochemistry of substituents on the piperidine ring can have a profound impact on the three-dimensional shape of the molecule and its interactions with other molecules.

Methodologies for Investigating Structure-Property Relationships in Chemical Contexts

A variety of analytical and computational methods are employed to investigate the relationship between the structure of this compound derivatives and their chemical properties.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N): Provides detailed information about the molecular structure, including the position of substituents and the electronic environment of the different nuclei.

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., N-H, C=O).

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, which can help confirm the structure of a derivative.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Used to separate and purify derivatives, as well as to assess their purity.

Supercritical Fluid Chromatography (SFC): An increasingly important technique for the analysis and purification of complex molecules. nih.gov

Computational Chemistry:

Density Functional Theory (DFT) and other quantum mechanical methods: Used to calculate molecular properties such as electronic structure, charge distribution, and reaction energies. These calculations can help rationalize observed reactivity and predict the properties of yet-to-be-synthesized derivatives. bldpharm.com

Molecular Docking: If the compound is being investigated for biological applications, molecular docking can be used to predict how it might bind to a protein target, providing insights into structure-activity relationships. researchgate.net

The following table outlines a hypothetical study to investigate the effect of substitution on the aniline ring on the basicity (pKa) of the piperidine nitrogen:

| Derivative | Aniline Substituent (R) | Calculated pKa (Piperidine N) | Experimental pKa (Piperidine N) |

| Parent | -H | Value | Value |

| Analog 1 | -F | Value | Value |

| Analog 2 | -Cl | Value | Value |

| Analog 3 | -CH₃ | Value | Value |

| Analog 4 | -NO₂ | Value | Value |

By systematically synthesizing these analogues and measuring their pKa values, a quantitative structure-property relationship (QSPR) model could be developed to correlate the electronic properties of the substituent with the basicity of the piperidine nitrogen.

Information regarding "this compound" is Not Available for the Requested Topics

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no available information to fulfill the detailed article request focusing on the specific applications of the chemical compound This compound .

The specified outline requires in-depth research findings on its role as a building block for complex molecules, its use in catalysis, its integration into advanced materials, and its applications in radiochemistry.

The search results indicate that while related compounds are utilized in some of these areas, no data was found for This compound itself in the following contexts:

Applications and Potential in Chemical Science and Materials Innovation

Exploration in Radiochemistry and Isotopic Labeling:No publications were identified that explore the use of 4-(4-Pyrrol-1-ylpiperidin-1-yl)aniline in radiochemistry, for isotopic labeling, or for chemical probing applications.

Due to the absence of specific scientific data for "this compound" in the requested areas, generating a thorough, informative, and scientifically accurate article according to the provided outline is not possible. Proceeding would require speculation and extrapolation from unrelated or tangentially related compounds, which would not meet the required standards of accuracy and focus.

Q & A

Q. What spectroscopic and analytical techniques are essential for confirming the structure of 4-(4-Pyrrol-1-ylpiperidin-1-yl)aniline?

- Methodological Answer : Structural confirmation requires a combination of 1H and 13C NMR to identify proton environments and carbon frameworks, particularly distinguishing pyrrole and piperidine moieties. IR spectroscopy verifies NH2 and aromatic C-H stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles . Comparative analysis with structurally similar compounds (e.g., 4-(1-methylpiperidin-4-yl)aniline) aids in assigning peaks .

Q. What are standard synthetic routes for this compound, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution , where 4-fluoroaniline reacts with pyrrolidinopiperidine derivatives under reflux in aprotic solvents (e.g., DMF or DMSO). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. For crystalline intermediates, recrystallization from methanol or ethanol improves purity . Monitoring by thin-layer chromatography (TLC) ensures reaction completion .

Q. How can researchers validate the purity of this compound?

- Methodological Answer : Purity is assessed using HPLC with a C18 column and UV detection (λ = 254 nm). Elemental analysis (EA) quantifies C, H, and N content within ±0.4% of theoretical values. Residual solvents are detected via gas chromatography (GC) . For trace impurities, LC-MS identifies byproducts, such as unreacted aniline derivatives .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data during structural refinement?

- Methodological Answer : Contradictions (e.g., disordered piperidine rings) require iterative refinement using SHELXL . Apply TWIN/BASF commands to model twinning. For electron density mismatches, validate hydrogen placement with DFT calculations (e.g., Gaussian09) and compare with spectroscopic data. Cross-validate with PXRD patterns to rule out polymorphism .

Q. What strategies optimize reaction yields when synthesizing this compound under scaled conditions?

- Methodological Answer : Optimize catalyst loading (e.g., K2CO3 or Cs2CO3 for deprotonation) and reflux time (24–48 hours). Use microwave-assisted synthesis to reduce time and improve regioselectivity. For moisture-sensitive steps, employ Schlenk techniques. Monitor reaction progress with in-situ FTIR to detect intermediate formation. Post-synthesis, employ flash chromatography for large-scale purification .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Simulate reaction pathways using Gaussian or ORCA to predict activation energies for substitutions or cyclizations. Validate predictions with kinetic studies (e.g., UV-Vis monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.